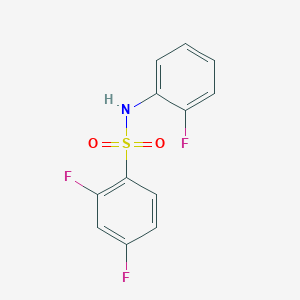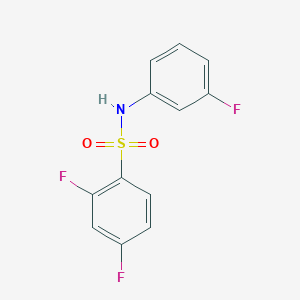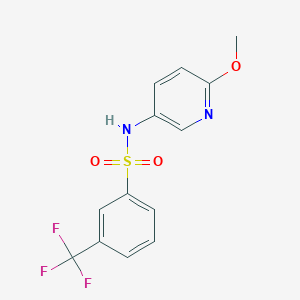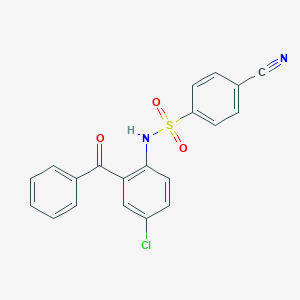![molecular formula C11H16F2N2O2S B265884 N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide, commonly known as DFP-10825, is a small molecule inhibitor that is used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which play important roles in cell signaling, proliferation, and differentiation.
Wirkmechanismus
DFP-10825 works by binding to the active site of N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide enzymes and inhibiting their activity. N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide enzymes are involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide activity, DFP-10825 can alter these processes and provide insights into the role of N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide in disease states.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects in various cell types. For example, DFP-10825 has been shown to inhibit insulin secretion in pancreatic beta cells, reduce the proliferation of vascular smooth muscle cells, and promote neuronal differentiation in neural stem cells.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages as a research tool, including its high potency and selectivity for N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide enzymes. However, there are also some limitations to its use, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving DFP-10825. One area of interest is the role of N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide enzymes in cancer, as N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide has been implicated in the regulation of cell proliferation and survival. Another area of interest is the development of more potent and selective N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide inhibitors, which could provide new insights into the role of N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide in disease states. Finally, the development of new methods for delivering DFP-10825 to cells and tissues could expand its potential applications in scientific research.
Synthesemethoden
DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-difluorobenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine, followed by purification and characterization of the resulting product. The synthesis of DFP-10825 has been described in detail in several research papers.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been used in a variety of scientific research studies to investigate the role of N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide enzymes in various cellular processes. For example, DFP-10825 has been used to study the role of N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide in the regulation of insulin secretion in pancreatic beta cells, the regulation of vascular smooth muscle cell proliferation, and the regulation of neuronal differentiation.
Eigenschaften
Produktname |
N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide |
|---|---|
Molekularformel |
C11H16F2N2O2S |
Molekulargewicht |
278.32 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C11H16F2N2O2S/c1-15(2)7-3-6-14-18(16,17)11-5-4-9(12)8-10(11)13/h4-5,8,14H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
FSBVSXFEXOHELE-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=C(C=C1)F)F |
Kanonische SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(3-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265804.png)
![8-(4-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265805.png)
![8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265807.png)
![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)





![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)

![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)
![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)